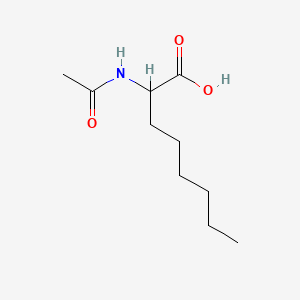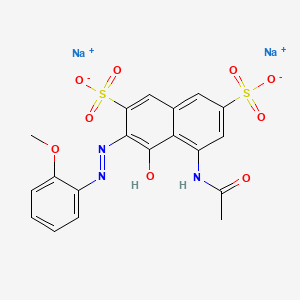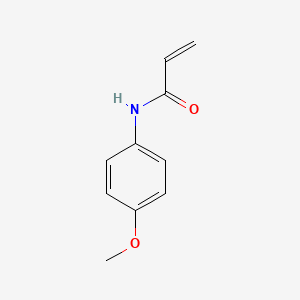
2-(4-Butoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Butoxyphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 65423-11-2. It has a molecular weight of 193.29 . The compound is typically stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The molecular structure of “2-(4-Butoxyphenyl)ethan-1-amine” is represented by the formula C12H19NO . More detailed structural information or analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
“2-(4-Butoxyphenyl)ethan-1-amine” is an oil-like substance stored at room temperature . It has a molecular weight of 193.29 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Chemical Properties
“2-(4-Butoxyphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 65423-11-2. It has a molecular weight of 193.29 . It is typically stored at room temperature and has a physical form of oil .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, performing a vast array of functions within organisms.
ω-Transaminases Screening
“2-(4-Butoxyphenyl)ethan-1-amine” is used in the high-throughput screening of ω-transaminases . ω-Transaminases (ω-TAs) are widely available for the production of chiral amines and unnatural amino acids . A rapid spectrophotometric method was developed for screening ω-TAs based on the colored products that can be generated from transamination reactions between aliphatic α-diketones and amino donors catalyzed by ω-TAs .
Chiral Amine Synthesis
With high levels of regio- and stereoselectivity and broad substrate scope, ω-TAs have been recognized as the ideal chiral biocatalysts in chiral amine synthesis . The compound “2-(4-Butoxyphenyl)ethan-1-amine” can be used in these reactions.
Unnatural Amino Acids Production
The transamination reaction catalyzed by ω-TAs can be divided into two half-reactions: (1) the amino groups from amino donors are transferred to pyridoxal 5′-phosphate (PLP) forming pyridoxamine 5′-phosphate (PMP); (2) amino products are generated by transferring amino groups from PMP towards a carbonyl group of amino receptors such as ketones and aldehydes . This process can be used to manufacture unnatural amino acids.
Colorimetric Assay for ω-TAs
A colorimetric assay for ω-TAs has been established using 2,3-butanedione, which shows high sensitivity, efficiency, and stability . The absorbance of the colored product generated by 2,3-butanedione catalyzed by ω-TAs in this method was linearly correlated with the results by HPLC analysis .
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
properties
IUPAC Name |
2-(4-butoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGOZZYBQRPLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276909 |
Source


|
| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)ethan-1-amine | |
CAS RN |
65423-11-2 |
Source


|
| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

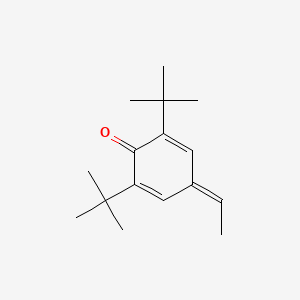


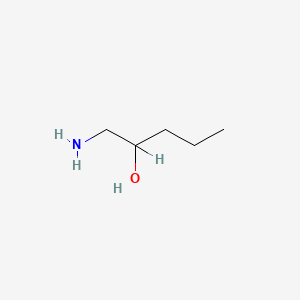
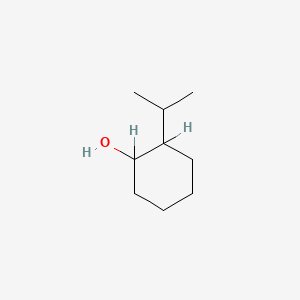

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
